molecular formula C6H12N2O B14309228 N-But-3-en-1-yl-N'-methylurea CAS No. 114444-98-3

N-But-3-en-1-yl-N'-methylurea

Cat. No.: B14309228
CAS No.: 114444-98-3
M. Wt: 128.17 g/mol
InChI Key: KJSSBDGIOQBVPD-UHFFFAOYSA-N
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Description

N-But-3-en-1-yl-N’-methylurea is a chemical compound with the molecular formula C₆H₁₂N₂O It is a member of the urea derivatives family, characterized by the presence of a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-But-3-en-1-yl-N’-methylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N-but-3-en-1-amine with methyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of N-But-3-en-1-yl-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-But-3-en-1-yl-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-But-3-en-1-yl-N’-methylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-But-3-en-1-yl-N’-methylurea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methylurea: A simpler urea derivative with similar chemical properties.

    N-Butylurea: Another urea derivative with a butyl group instead of the but-3-en-1-yl group.

    N-Phenylurea: A urea derivative with a phenyl group, known for its use in herbicides.

Uniqueness

N-But-3-en-1-yl-N’-methylurea is unique due to the presence of the but-3-en-1-yl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

114444-98-3

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-but-3-enyl-3-methylurea

InChI

InChI=1S/C6H12N2O/c1-3-4-5-8-6(9)7-2/h3H,1,4-5H2,2H3,(H2,7,8,9)

InChI Key

KJSSBDGIOQBVPD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCC=C

Origin of Product

United States

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